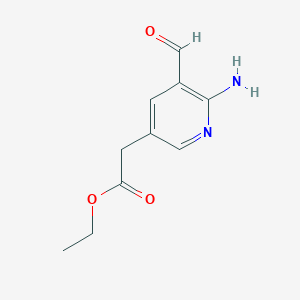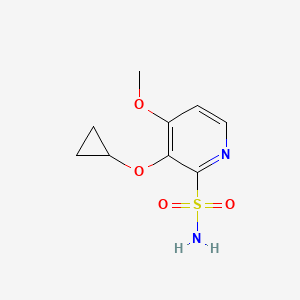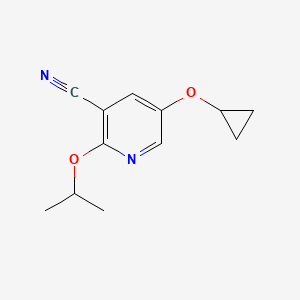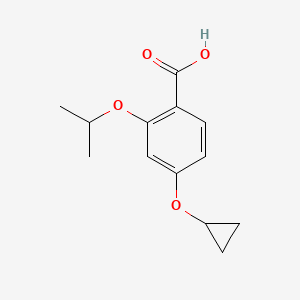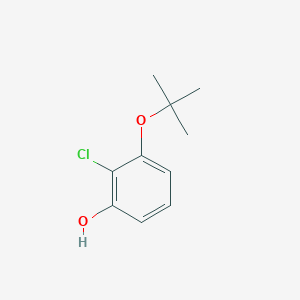
3-(Tert-butoxy)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-2-chlorophenol is an organic compound characterized by a tert-butoxy group attached to the third carbon of a phenol ring, with a chlorine atom attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)-2-chlorophenol typically involves the reaction of 2-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product. The reaction conditions often include elevated temperatures and the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-2-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 2-chlorophenol and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
3-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-2-chlorophenol involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the phenolic group can participate in hydrogen bonding and other interactions. The chlorine atom can also affect the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: Lacks the tert-butoxy group, resulting in different chemical properties and reactivity.
3-(Tert-butoxy)phenol: Lacks the chlorine atom, affecting its electronic properties and reactivity.
4-(Tert-butoxy)-2-chlorophenol: Similar structure but with the tert-butoxy group in a different position, leading to different reactivity and applications
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H13ClO2 |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-8-6-4-5-7(12)9(8)11/h4-6,12H,1-3H3 |
InChI Key |
GJJOJQYYBGSBLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



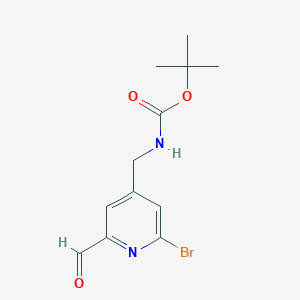

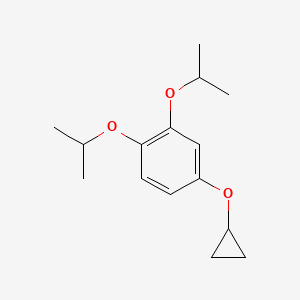
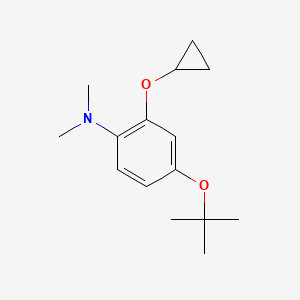
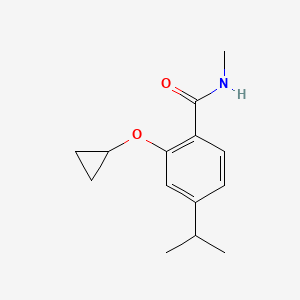
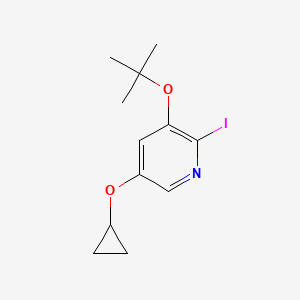
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
